

Best practices for long-term storage of

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Remodelin

Compound of Interest		
Compound Name:	Remodelin	
Cat. No.:	B1387608	Get Quote

Remodelin Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and effective use of **Remodelin**. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of **Remodelin** in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for **Remodelin**?

A1: For long-term stability, **Remodelin** should be stored as a solid powder at -20°C. Some sources also suggest storage at +4°C for shorter durations.[1][2][3] To prevent degradation from moisture and air, it is crucial to store it in a tightly sealed container.

Q2: How should I prepare a stock solution of **Remodelin**?

A2: **Remodelin** is soluble in DMSO, with some suppliers indicating solubility up to 100 mM.[1] It is also soluble in ethanol.[4] When preparing a stock solution, it is advisable to use anhydrous DMSO to minimize the introduction of water, which can affect stability.

Q3: Is **Remodelin** stable in solution?



A3: **Remodelin** has known stability issues in solution, particularly in DMSO, where it has been observed to turn a dark brown color over time.[5] It is also reported to be unstable upon exposure to air and light.[5] Therefore, it is highly recommended to prepare fresh solutions for each experiment or to store stock solutions in small, single-use aliquots at -80°C for a limited time. Avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of **Remodelin**?

A4: **Remodelin** is an inhibitor of N-acetyltransferase 10 (NAT10).[1][2][4][6] By inhibiting NAT10, **Remodelin** can modulate various cellular processes, including the Wnt/β-catenin signaling pathway, and has been shown to improve nuclear shape in models of Hutchinson-Gilford progeria syndrome (HGPS).[1][6]

Q5: At what concentration should I use **Remodelin** in my cell culture experiments?

A5: The effective concentration of **Remodelin** can vary depending on the cell type and the duration of the experiment. Published studies have used a wide range of concentrations, from 1 μ M to 500 μ M.[6][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Quantitative Data Summary

Parameter	Value	Source(s)
Storage Temperature (Solid)	-20°C (long-term), +4°C (short-term)	[1][2][3]
Solubility in DMSO	Up to 100 mM	[1]
Solubility in Ethanol	15 mg/mL (41.29 mM)	[4]
Typical Cell Culture Concentration	1 μM - 500 μM	[6][7]
In Vivo Dosage (mice)	2 - 100 mg/kg	[6]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent or no biological effect	Degraded Remodelin: As noted, Remodelin is unstable in DMSO and when exposed to light and air.[5]	- Prepare fresh stock solutions of Remodelin in anhydrous DMSO for each experiment Aliquot stock solutions into single-use vials and store at -80°C, protected from light Avoid repeated freeze-thaw cycles.
Suboptimal Concentration: The effective concentration can be highly cell-type dependent.	- Perform a dose-response curve (e.g., 0.1 μM to 100 μM) to determine the optimal working concentration for your specific cell line and assay.	
Incorrect Experimental Design: The timing of treatment and endpoint measurement may not be optimal.	- Consult literature for appropriate treatment durations for your intended biological question Perform a time-course experiment to identify the optimal time point for observing the desired effect.	
Precipitation of Remodelin in culture medium	Low Solubility in Aqueous Solutions: Remodelin has limited solubility in aqueous media.	- Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity After adding Remodelin to the medium, mix thoroughly by gentle inversion or pipetting.



Changes in the color of the stock solution

Degradation of Remodelin: A color change, particularly a darkening or browning, in the DMSO stock solution indicates degradation.[5]

- Discard the discolored stock solution immediately.- Prepare a fresh stock solution from the solid compound.

Experimental Protocols

Protocol 1: Cell Treatment with Remodelin and Assessment of NAT10 Pathway Inhibition by Western Blot

This protocol provides a general workflow for treating cultured cells with **Remodelin** and subsequently analyzing the inhibition of the NAT10 signaling pathway by observing changes in downstream protein levels.

Materials:

- Remodelin solid powder
- Anhydrous DMSO
- Complete cell culture medium appropriate for your cell line
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (e.g., anti-NAT10, anti-β-catenin, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Preparation of Remodelin Stock Solution:
 - On the day of the experiment, dissolve **Remodelin** powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
 - Vortex briefly to ensure complete dissolution.
- · Cell Seeding:
 - Seed your cells of interest in appropriate culture plates or flasks at a density that will
 ensure they are in the exponential growth phase at the time of treatment.
 - Allow cells to adhere and grow overnight.
- · Cell Treatment:
 - The following day, dilute the **Remodelin** stock solution in complete culture medium to the desired final concentrations.
 - Include a vehicle control (DMSO only) at the same final concentration as in the highest
 Remodelin treatment group.
 - Remove the old medium from the cells and replace it with the medium containing
 Remodelin or the vehicle control.
 - Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Cell Lysis:
 - After treatment, wash the cells twice with ice-cold PBS.

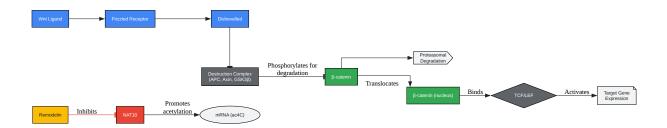


- Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate/flask.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Western Blotting:
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
 - Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-NAT10 or anti-β-catenin) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.



- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

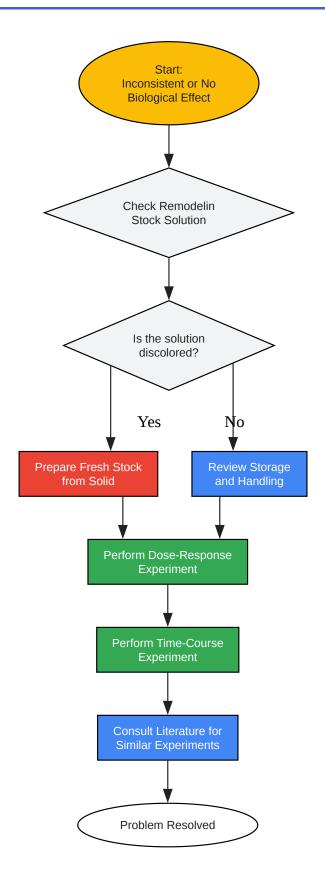
Visualizations



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Caption: Signaling pathway of **Remodelin** as a NAT10 inhibitor affecting the Wnt/ β -catenin pathway.





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Caption: Troubleshooting workflow for inconsistent experimental results with Remodelin.



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